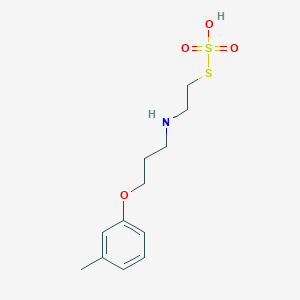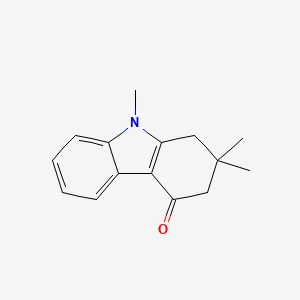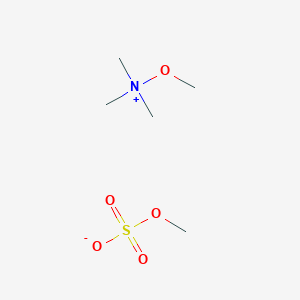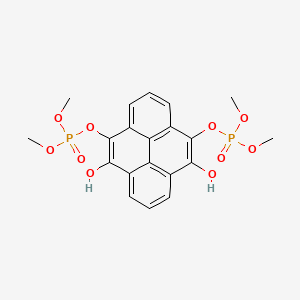
1,1'-(Sulfonyldi-p-phenylene)bis(3-amidinourea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) is a chemical compound with the molecular formula C16H18N8O4S and a molecular weight of 418.43 g/mol This compound is characterized by the presence of a sulfonyl group linked to two p-phenylene groups, each of which is further connected to an amidinourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) typically involves the reaction of sulfonyldi-p-phenylene with amidinourea under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidinourea groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of 1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Sulfinyldi-p-phenylene)bis(3-amidinourea): Similar structure but with a sulfinyl group instead of a sulfonyl group.
1,1’-(Sulfonyldi-p-phenylene)bis(3-(2,4-xylyl)urea): Contains xylyl groups instead of amidinourea groups.
Uniqueness
1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) is unique due to its specific combination of sulfonyl and amidinourea groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
20567-01-5 |
|---|---|
Formule moléculaire |
C16H18N8O4S |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-3-[4-[4-(diaminomethylidenecarbamoylamino)phenyl]sulfonylphenyl]urea |
InChI |
InChI=1S/C16H18N8O4S/c17-13(18)23-15(25)21-9-1-5-11(6-2-9)29(27,28)12-7-3-10(4-8-12)22-16(26)24-14(19)20/h1-8H,(H5,17,18,21,23,25)(H5,19,20,22,24,26) |
Clé InChI |
XHBNJNZHZAJNFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)


![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)





